3-Formyl-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid
Overview
Description
3-Formyl-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid is a complex organic compound with a molecular formula of C19H17NO4. This compound belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a formyl group at the third position and a methoxybenzyl group at the first position of the indole ring makes this compound unique and significant in various chemical and biological research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid.
Formylation: The formyl group is introduced at the third position of the indole ring using Vilsmeier-Haack reaction, which involves the reaction of the indole derivative with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity, and advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed.
Chemical Reactions Analysis
Types of Reactions
3-Formyl-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: 3-Carboxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid.
Reduction: 3-Hydroxymethyl-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Formyl-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 3-Formyl-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-2-carboxylic acid: Lacks the formyl and methoxybenzyl groups, making it less complex.
3-Formylindole: Lacks the methoxybenzyl group, making it structurally simpler.
1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid: Lacks the formyl group, affecting its reactivity and applications.
Uniqueness
3-Formyl-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid is unique due to the presence of both the formyl and methoxybenzyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-formyl-1-[(4-methoxyphenyl)methyl]indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-23-13-8-6-12(7-9-13)10-19-16-5-3-2-4-14(16)15(11-20)17(19)18(21)22/h2-9,11H,10H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYFAFOLKOTKTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2C(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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